Superior Antibacterial Activity Against MRSA and MSSA Strains Compared to Potent GyrB-Inhibiting Analogs
Compound f1 exhibits potent whole-cell antibacterial activity against a panel of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) strains, with MIC values ranging from 4 to 8 µg/mL [1]. In head-to-head testing, the more biochemically potent GyrB inhibitors f4 and f14 demonstrated minimal to no antibacterial activity, with MICs of ≥32 to >64 µg/mL against the same MSSA strains [1]. This divergence highlights f1's superior ability to penetrate the bacterial cell wall and engage the intracellular target, making it a more viable antibacterial lead.
| Evidence Dimension | Antibacterial activity (Minimal Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 4.0–8.0 µg/mL (f1) against MSSA (ATCC 29213, 15, 18-3, BAA976, BAA1708) and MRSA (ATCC 33591, ATCC 43300, 18-2) |
| Comparator Or Baseline | f4 (6-methoxy analog): 32–>64 µg/mL against MSSA; f14 (N-ethyl analog): 64–>64 µg/mL against MSSA |
| Quantified Difference | f1 is at least 8-fold (log2 difference of 3) more potent than f4 and at least 16-fold (log2 difference of 4) more potent than f14 against the most sensitive MSSA strain (ATCC 29213). |
| Conditions | Broth microdilution assay against a panel of S. aureus clinical isolates. Vancomycin was used as assay control (MIC: 0.5–2 µg/mL). |
Why This Matters
This data establishes that the target compound f1, unlike its more biochemically potent analogs f4 and f14, achieves therapeutically relevant concentrations at the intracellular target, which is essential for in vivo efficacy and a key differentiator for an antibacterial lead.
- [1] Xue W, Wang Y, Lian X, et al. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. J Enzyme Inhib Med Chem. 2022;37(1):1620-1631. doi:10.1080/14756366.2022.2084088 View Source
